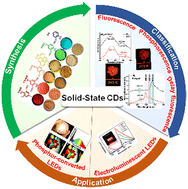The emergence and prospects of carbon dots with solid-state photoluminescence for light-emitting diodes
Materials Horizons Pub Date: 2023-09-27 DOI: 10.1039/D3MH01292A
Abstract
The significant features of carbon dots (CDs), such as bright and tunable photoluminescence, high thermal stability, and low toxicity, endow them with tremendous potential for application in next generation optoelectronics. Despite great progress achieved in the design of high-performance CDs so far, the practical applications in solid-state lighting and displays have been retarded by the aggregation-caused quenching (ACQ) effect ascribed to direct π–π interactions. This review provides a comprehensive overview of the recent progress made in solid-state CD emitters, including their synthesis, optical properties and applications in light-emitting diodes (LEDs). Their triplet-excited-state-involved properties, as well as their recent advances in phosphor-converted LEDs and electroluminescent LEDs, are mainly reviewed here. Finally, the prospects and challenges of solid-state CD-based LEDs are discussed with an eye on future development. We hope that this review will provide critical insights to inspire new exciting discoveries on solid-state CDs from both fundamental and practical standpoints so that the realization of their potential in optoelectronic areas can be facilitated.


Recommended Literature
- [1] Transcriptional regulation of the cyanobacterial bidirectional Hox-hydrogenase
- [2] Enhancement of the spectral selectivity of complex samples by measuring them in a frozen state at low temperatures in order to improve accuracy for quantitative analysis. Part II. Determination of viscosity for lube base oils using Raman spectroscopy†
- [3] An amperometric cholesterol biosensor with excellent sensitivity and limit of detection based on an enzyme-immobilized microtubular ZnO@ZnS heterostructure†
- [4] New PCBM/carbon based electron transport layer for perovskite solar cells
- [5] N-doped carbon nanotubes encapsulated with FeNi nanoparticles derived from defect-rich, molecule-doped 3D g-C3N4 as an efficient bifunctional electrocatalyst for rechargeable zinc–air batteries†
- [6] A surface plasmon enabled liquid-junction photovoltaic cell
- [7] Chemical route derived bismuth ferrite thin films and nanomaterials
- [8] Enhancement of electroactive β phase crystallization and dielectric constant of PVDF by incorporating GeO2 and SiO2 nanoparticles
- [9] Recent methods for the synthesis of α-acyloxy ketones
- [10] Cyclic diarsines. Part II. 1:4-Disubstituted diethylenediarsines

Journal Name:Materials Horizons
Research Products
-
CAS no.: 14919-36-9









